molecular formula C12H7F6NO B1399154 (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol CAS No. 1185292-81-2

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol

Cat. No.: B1399154
CAS No.: 1185292-81-2
M. Wt: 295.18 g/mol
InChI Key: NZDRTCHXKJZSCT-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol is a chemical compound with the molecular formula C12H7F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a quinoline ring, with a methanol group at the 4-position of the quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol typically involves the introduction of trifluoromethyl groups to a quinoline precursor. One common method is the reaction of 2,6-dichloroquinoline with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reduction and subsequent methanol addition to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring high lipophilicity and stability .

Properties

IUPAC Name

[2,6-bis(trifluoromethyl)quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDRTCHXKJZSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol
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(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol

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